Bis(2-methyldecyl) phthalate

Description

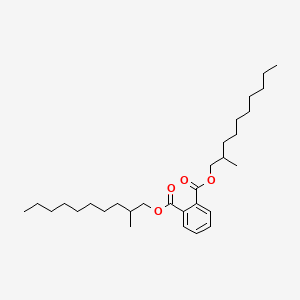

Bis(2-methyldecyl) phthalate is a high-molecular-weight phthalate ester used primarily as a plasticizer in polymer formulations. Its structure consists of a phthalic acid backbone esterified with two branched 2-methyldecyl alcohol groups. The branched alkyl chains enhance its compatibility with polymers like polyvinyl chloride (PVC), improving flexibility and durability.

Properties

CAS No. |

85851-83-8 |

|---|---|

Molecular Formula |

C30H50O4 |

Molecular Weight |

474.7 g/mol |

IUPAC Name |

bis(2-methyldecyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C30H50O4/c1-5-7-9-11-13-15-19-25(3)23-33-29(31)27-21-17-18-22-28(27)30(32)34-24-26(4)20-16-14-12-10-8-6-2/h17-18,21-22,25-26H,5-16,19-20,23-24H2,1-4H3 |

InChI Key |

KROXVIOWGRNMQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyldecyl) phthalate typically involves the esterification of phthalic anhydride with 2-methyldecanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methyldecyl) phthalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Phthalic acid and related compounds.

Reduction: Alcohols derived from the ester groups.

Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Bis(2-methyldecyl) phthalate has several applications in scientific research:

Chemistry: Used as a plasticizer in the production of flexible polymers and as a reagent in organic synthesis.

Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.

Medicine: Investigated for its potential impacts on human health, including its role in liver toxicity and other metabolic effects.

Industry: Employed in the manufacture of various consumer products, including plastics, coatings, and adhesives

Mechanism of Action

The mechanism of action of Bis(2-methyldecyl) phthalate involves its interaction with cellular pathways and molecular targets. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. The compound can also induce oxidative stress and disrupt normal cellular functions, leading to various toxicological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Calculated based on structural similarity; †Inferred from higher molecular weight and branching trends.

Functional Performance

- Thermal Stability : this compound’s longer branched chains likely reduce volatility compared to DEHP (boiling point ~385°C ). This aligns with trends observed in DiDP, where C10 chains enhance thermal resistance .

- Plasticizing Efficiency : Shorter-chain phthalates like DEHP exhibit higher efficiency but greater migration rates. This compound’s bulkier structure may reduce migration, similar to DiDP .

- Branched analogs like this compound may degrade faster due to reduced steric hindrance to enzymatic hydrolysis .

Biological Activity

Bis(2-methyldecyl) phthalate (BMDP) is a phthalate ester that has garnered attention due to its potential biological activities. Phthalates, including BMDP, are commonly used as plasticizers in various industrial applications. Recent studies have highlighted their antimicrobial, larvicidal, and potential endocrine-disrupting properties. This article delves into the biological activity of BMDP, summarizing key research findings, case studies, and providing data tables for clarity.

- Chemical Formula : C30H50O4

- Molecular Weight : 478.72 g/mol

- CAS Number : 3020991

Antimicrobial Activity

Research indicates that BMDP exhibits significant antimicrobial properties against various pathogens. A study focused on the antibacterial effects of phthalates found that BMDP can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus lactis.

Table 1: Antimicrobial Activity of BMDP

| Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 32 mg/ml | 5.66 ± 1.00 |

| Escherichia coli | Not specified | 12.33 ± 0.56 |

These findings suggest that BMDP could be a candidate for developing new antimicrobial agents, particularly in contexts where antibiotic resistance is a concern .

Larvicidal Activity

BMDP has also been evaluated for its larvicidal potential against mosquito larvae, specifically Culex quinquefasciatus. In a recent study, BMDP demonstrated high mortality rates in larvae at varying concentrations.

Table 2: Larvicidal Efficacy of BMDP

| Concentration (ppm) | Mortality Rate (%) | LC50 (ppm) |

|---|---|---|

| 50 | 29.00 | 67.03 |

| 100 | 40.33 | |

| 150 | 53.00 | |

| 200 | 64.00 | |

| 250 | 100 |

The results indicate that BMDP could serve as an effective biocontrol agent in managing mosquito populations, potentially reducing the spread of mosquito-borne diseases .

The mechanisms behind the biological activities of BMDP involve various pathways:

- Antimicrobial Mechanism : The inhibition of bacterial growth may be attributed to the disruption of cellular membranes and interference with metabolic processes.

- Larvicidal Mechanism : The observed larvicidal effects are likely due to neurotoxic actions, including acetylcholinesterase inhibition, which disrupts normal nervous system function in larvae .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.